

6-Methyl-2,5,7,10-tetraoxaundecane: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 6-Methyl-2,5,7,10-tetraoxaundecane

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **6-Methyl-2,5,7,10-tetraoxaundecane**'s performance in key applications against other common alternatives, supported by experimental data and detailed protocols.

6-Methyl-2,5,7,10-tetraoxaundecane, also known as 1,1-bis(2-methoxyethoxy)ethane, is a polyether solvent with the molecular formula $C_8H_{18}O_4$. Its unique structure, featuring multiple ether linkages, imparts a combination of desirable properties, including high chemical and thermal stability, and the ability to dissolve a wide range of polar and nonpolar compounds. These characteristics have led to its exploration in various applications, most notably as a solvent in organic synthesis and as a physical absorbent for carbon dioxide capture. This guide will delve into these applications, presenting a comparative analysis of its performance against established alternatives.

Physicochemical Properties

A fundamental understanding of a solvent's physical and chemical properties is crucial for its effective application. The table below summarizes the key properties of **6-Methyl-2,5,7,10-tetraoxaundecane** and several of its structural analogues. This comparative data allows for the selection of a solvent with tailored properties for specific experimental conditions.

Property	6-Methyl-2,5,7,10-tetraoxaundecane	2,5,7,10-Tetraoxaundecane (TOU)	6-Ethyl-2,5,7,10-tetraoxaundecane
CAS Number	10143-67-6	4431-83-8	71563-31-0
Molecular Formula	C ₈ H ₁₈ O ₄	C ₇ H ₁₆ O ₄	C ₉ H ₂₀ O ₄
Molecular Weight (g/mol)	178.23	164.20	192.25
Boiling Point (°C)	197.2	~230.46 (estimate)	Not available
Melting Point (°C)	-45	Not available	Not available
Density (g/cm ³)	0.956	~1.027 (estimate)	Not available

Application in Carbon Dioxide Capture

The use of hybrid solvents, which combine a physical and a chemical absorbent, is a promising approach for post-combustion CO₂ capture. Studies have explored the use of 2,5,7,10-Tetraoxaundecane (TOU), a close analogue of **6-Methyl-2,5,7,10-tetraoxaundecane**, as the physical solvent component in these hybrid systems. The addition of TOU to amine solutions has been shown to significantly enhance CO₂ absorption performance. While specific quantitative data for **6-Methyl-2,5,7,10-tetraoxaundecane** is limited in publicly available literature, the data for TOU provides a strong indication of its potential.

Experimental Protocol: Determination of CO₂ Solubility

The following is a general experimental procedure for determining the solubility of CO₂ in a solvent, which can be adapted for **6-Methyl-2,5,7,10-tetraoxaundecane**.

Objective: To measure the amount of CO₂ absorbed by the solvent at a given temperature and pressure.

Apparatus: A gas absorption setup typically consists of a gas burette, an absorption vessel containing the solvent, a magnetic stirrer, and a constant temperature bath.

Procedure:

- Degas the solvent to remove any dissolved gases.
- Introduce a known volume of the degassed solvent into the absorption vessel.
- Bring the solvent to the desired experimental temperature using the constant temperature bath.
- Introduce a known volume of CO₂ gas into the system from the gas burette.
- Stir the solvent vigorously to facilitate gas-liquid contact.
- Monitor the change in the volume of the gas in the burette until it becomes constant, indicating that equilibrium has been reached.
- The amount of CO₂ absorbed is calculated from the change in gas volume, taking into account the temperature and pressure.

A simplified workflow for this process is illustrated below:



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Caption: Workflow for determining CO₂ solubility in a solvent.

Application as a Solvent in Organic Synthesis

The unique properties of **6-Methyl-2,5,7,10-tetraoxaundecane**, such as its polarity and ability to form hydrogen bonds, make it an effective medium for a variety of organic reactions. Its multiple ether groups can help to stabilize reactive intermediates, potentially influencing reaction rates and product selectivity.

While direct comparative studies detailing the performance of **6-Methyl-2,5,7,10-tetraoxaundecane** against other common solvents for specific reactions are not widely available in the literature, its structural similarity to other glymes suggests its potential as a "green" solvent alternative due to its lower volatility compared to solvents like diethyl ether or THF.

Experimental Protocol: Comparative Kinetic Study of a Reaction in Different Solvents

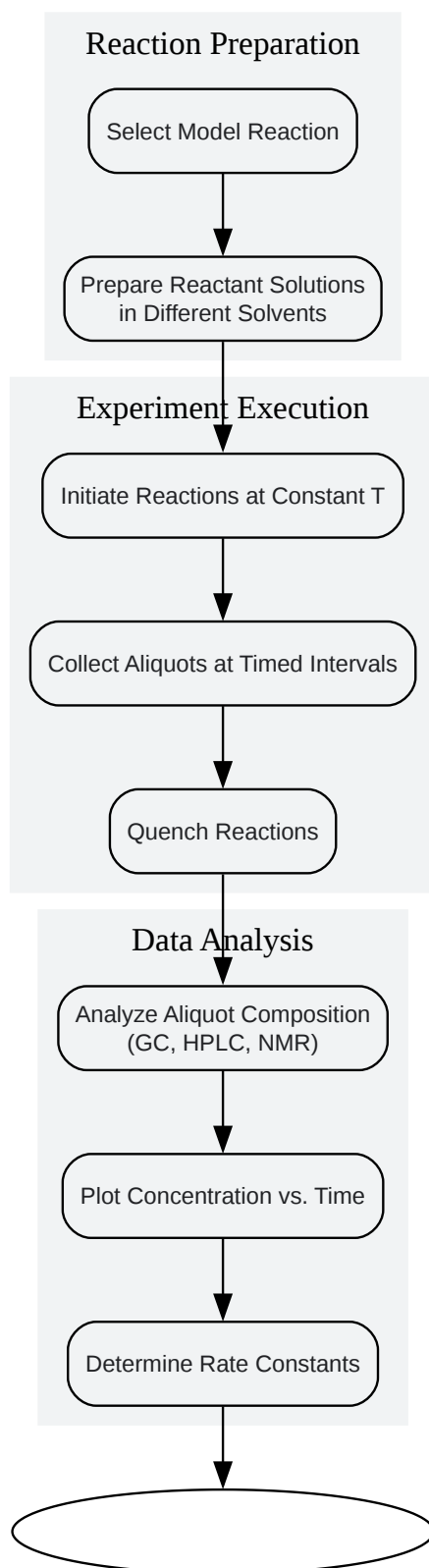
To evaluate the performance of **6-Methyl-2,5,7,10-tetraoxaundecane** as a reaction solvent, a comparative kinetic study can be performed.

Objective: To compare the rate of a specific organic reaction in **6-Methyl-2,5,7,10-tetraoxaundecane** with that in other common solvents (e.g., THF, DMF, Toluene).

Procedure:

- Prepare solutions of the reactants at a known concentration in each of the solvents to be tested.
- Initiate the reactions simultaneously in separate reaction vessels maintained at a constant temperature.
- At regular time intervals, withdraw aliquots from each reaction mixture.
- Quench the reaction in the aliquots immediately to stop further conversion.
- Analyze the composition of each aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.
- Plot the concentration of a reactant or product as a function of time for each solvent.
- From these plots, determine the initial reaction rate and the rate constant for the reaction in each solvent.

The logical flow for comparing solvent effects on reaction kinetics is depicted in the following diagram:



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